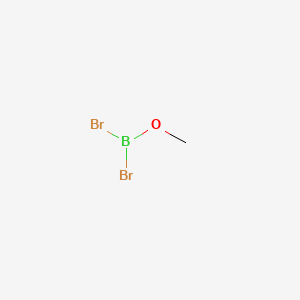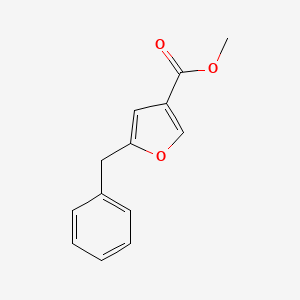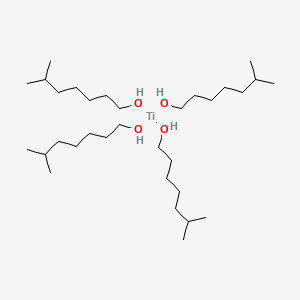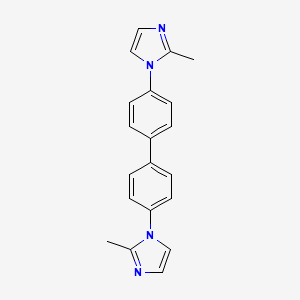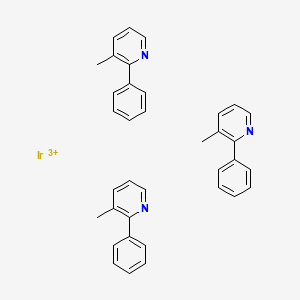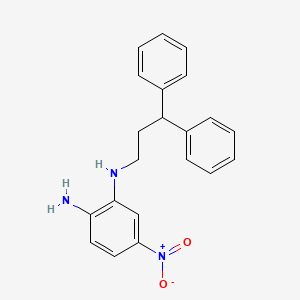
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine is an organic compound with a complex structure that includes a nitro group and a diamine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 3,3-diphenylpropylamine with 4-nitrobenzene-1,2-diamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that allow for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diamine functionality can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,3-diphenylpropyl)acetamide: Similar structure but with an acetamide group instead of a nitro group.
N-(3,3-diphenylpropyl)amine: Lacks the nitro group and has different chemical properties.
4-nitrobenzene-1,2-diamine: Similar aromatic structure but without the diphenylpropyl group.
Eigenschaften
Molekularformel |
C21H21N3O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C21H21N3O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14,22H2 |
InChI-Schlüssel |
CAASLCJLNOASEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
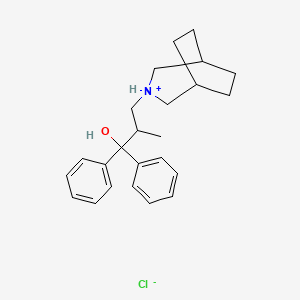

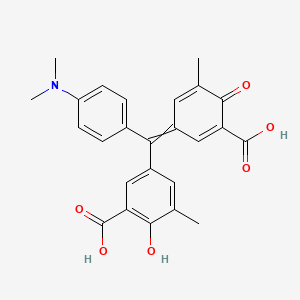


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
